molecular formula C27H30N2OS B11637208 3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

Cat. No.: B11637208
M. Wt: 430.6 g/mol
InChI Key: OZQBPIDBWUJYGF-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one (hereafter referred to as the target compound) is a spirocyclic benzoquinazoline derivative characterized by:

  • A spiro junction at position 5 of the quinazoline core, fused to a cyclohexane ring.
  • 3-Ethyl and 2-[(2-phenylethyl)sulfanyl] substituents on the quinazoline scaffold.
  • A ketone group at position 2.

This compound is synthesized via reactions involving 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one and halides or other electrophilic agents . Its structural complexity and functional groups confer notable antitumor and antimonoamine oxidase (MAO) inhibitory activity, as reported in preliminary studies .

Properties

Molecular Formula

C27H30N2OS

Molecular Weight

430.6 g/mol

IUPAC Name

3-ethyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C27H30N2OS/c1-2-29-25(30)23-24(28-26(29)31-18-15-20-11-5-3-6-12-20)22-14-8-7-13-21(22)19-27(23)16-9-4-10-17-27/h3,5-8,11-14H,2,4,9-10,15-19H2,1H3

InChI Key

OZQBPIDBWUJYGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate. This reaction produces ethyl 4’-(3-benzoylthioureido)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate, which undergoes cyclization in the presence of potassium hydroxide (KOH) to form 2-thioxo-2,3-dihydro-1’H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one .

Further condensation of this intermediate with various halides in the presence of KOH leads to the formation of 2-sulfanyl-substituted derivatives, including 3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar multi-step procedures with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenylethylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antibacterial and antitumor activities.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves interaction with specific molecular targets and pathways. The compound’s antibacterial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antitumor activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of spirobenzoquinazoline derivatives , which vary in substituents, ring systems, and biological activities. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name & Structure Molecular Formula Key Substituents/Modifications Biological Activity/Properties Key Findings
Target Compound : 3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one C₃₀H₃₁N₃OS 3-Ethyl, 2-(2-phenylethyl)sulfanyl, cyclohexane Antitumor, MAO inhibition High cytotoxicity linked to efficient FPGS substrate activity and polyglutamation resistance .
2-(Benzylsulfanyl)-3-phenyl analog (CAS 172984-42-8) C₃₀H₂₈N₂OS 3-Phenyl, 2-benzylsulfanyl, cyclohexane Not explicitly reported, but structural similarity suggests potential enzyme inhibition. Higher lipophilicity (LogP ~5) due to benzyl group; melting point 642.7°C .
3-(3-Hydroxypropyl)-2-phenyl analog (CAS 302553-74-8) C₂₆H₂₈N₂O₂ 3-(3-Hydroxypropyl), 2-phenyl, cyclohexane Unspecified, but hydrophilic hydroxypropyl group may enhance solubility. Lower molecular weight (400.5 g/mol) and reduced LogP (5) compared to target compound .
4-Ethyl-1-mercapto-triazoloquinazoline C₂₄H₂₈N₄OS Triazolo ring fused to quinazoline, cycloheptane Antitumor Modified spiro ring (cycloheptane) increases ring strain, potentially affecting binding affinity .
1843U89 (Benzoquinazoline TS inhibitor) C₂₁H₂₂N₄O₃S Non-spiro, folate-like side chain Thymidylate synthase (TS) inhibition (Ki = 0.09 nM), antitumor Polyglutamation enhances cytotoxicity; diglutamate metabolite predominant .

Key Comparative Insights

Substituent Effects on Activity: The 2-(2-phenylethyl)sulfanyl group in the target compound likely enhances cellular retention compared to simpler sulfanyl analogs (e.g., benzylsulfanyl in ). This is critical for sustained enzyme inhibition .

Cytotoxicity and Retention :

  • The target compound’s diglutamate metabolite (if formed) is retained less intracellularly (7% after 48 hours) compared to D1694 (36% retention), suggesting fewer long-term toxicities .

Notes

  • Contradictions : highlights that polyglutamation is critical for cytotoxicity in folate-based TS inhibitors, but the target compound’s activity appears independent of this process .
  • Data Gaps: Limited quantitative data (e.g., IC₅₀ values) for the target compound’s MAO inhibition necessitate further validation.
  • Structural Diversity : Spirobenzoquinazolines with triazolo or benzothiazole fusions (e.g., ) exhibit distinct SAR profiles and are excluded from direct comparison.

Biological Activity

3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one is a complex organic compound belonging to the spiroquinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to summarize the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one is C27H28N2OS, with a molecular weight of approximately 428.6 g/mol. The structure features a spiro linkage between a quinazoline and cyclohexanone moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : A series of quinazoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including SKOV3 (ovarian cancer), DU145 (prostate cancer), and COLO205 (colon cancer). Compounds with similar structural features showed IC50 values below 10 µg/mL, indicating potent cytotoxicity .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that these compounds can effectively bind to the active sites of oncogenic proteins, disrupting their function .

Neurological Activity

In addition to anticancer properties, spiroquinazolines have shown promise in neurological applications:

  • Cholinesterase Inhibition : Some derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays demonstrated significant inhibition rates, suggesting potential as therapeutic agents for cognitive disorders .

Data Tables

Activity Type Cell Line IC50 Value (µg/mL) Reference
CytotoxicitySKOV3<10
CytotoxicityDU145<10
Cholinesterase InhibitionAChESignificant Inhibition

Case Studies

  • Study on Anticancer Activity : A recent study involved synthesizing various quinazoline derivatives and evaluating their anticancer effects on multiple cell lines. The findings indicated that certain structural modifications enhanced potency against tumor cells while minimizing toxicity to normal cells .
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation in treated subjects compared to controls .

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